Prop-2-en-1-yl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate
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Overview
Description
Prop-2-en-1-yl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound with a unique spiro structure This compound is characterized by its indole and pyran rings, which are fused together in a spiro configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyran Ring: The pyran ring can be formed through a cyclization reaction, such as the Prins reaction, which involves the reaction of an alkene with an aldehyde in the presence of an acid catalyst.
Spiro Fusion: The indole and pyran rings are fused together through a spirocyclization reaction, which can be achieved by heating the intermediate compounds under specific conditions.
Functional Group Introduction: The various functional groups, such as amino, cyano, and carboxylate, can be introduced through standard organic reactions, such as nucleophilic substitution, cyanation, and esterification.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce functional groups such as cyano or carbonyl.
Substitution: Nucleophilic substitution reactions can be performed to replace functional groups with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the amino group may yield nitro compounds, while reduction of the cyano group may yield amines.
Scientific Research Applications
Prop-2-en-1-yl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s functional groups allow it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s potential bioactivity makes it a candidate for drug development. It can be screened for various pharmacological activities, such as anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The presence of functional groups like amino and cyano allows it to form hydrogen bonds and other interactions with target molecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-yl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate: This compound is unique due to its spiro structure and the presence of multiple functional groups.
Indole Derivatives: Compounds with similar indole structures but lacking the spiro fusion or specific functional groups.
Pyran Derivatives: Compounds with similar pyran structures but lacking the spiro fusion or specific functional groups.
Uniqueness
The uniqueness of Prop-2-en-1-yl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate lies in its spiro structure, which provides a rigid and stable framework
Properties
Molecular Formula |
C21H17N3O4 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
prop-2-enyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-prop-2-ynylspiro[indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C21H17N3O4/c1-4-10-24-16-9-7-6-8-14(16)21(20(24)26)15(12-22)18(23)28-13(3)17(21)19(25)27-11-5-2/h1,5-9H,2,10-11,23H2,3H3 |
InChI Key |
NPHURIATJWFRNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(C3=CC=CC=C3N(C2=O)CC#C)C(=C(O1)N)C#N)C(=O)OCC=C |
Origin of Product |
United States |
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